molecular formula C18H21F3N2O3 B2684338 7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2310156-99-9

7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2684338
CAS No.: 2310156-99-9
M. Wt: 370.372
InChI Key: QLPMUEZLEOSDNP-UHFFFAOYSA-N
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Description

7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a piperidine ring, and a trifluoroethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors such as salicylaldehyde derivatives.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Attachment of the Trifluoroethyl Group:

    Final Coupling: The final step involves coupling the benzofuran core with the piperidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, piperidine-containing molecules, and trifluoroethyl-substituted compounds. Examples include:

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Piperidine-Containing Molecules: Compounds with piperidine rings and various functional groups.

    Trifluoroethyl-Substituted Compounds: Molecules with trifluoroethyl groups attached to different cores.

Uniqueness

The uniqueness of 7-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1-benzofuran-2-carboxamide lies in its combination of these three structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

7-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c1-25-14-4-2-3-13-9-15(26-16(13)14)17(24)22-10-12-5-7-23(8-6-12)11-18(19,20)21/h2-4,9,12H,5-8,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMUEZLEOSDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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